Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid
Description
Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid is a heterocyclic lithium carboxylate featuring a pyrazole core substituted with a tetrahydropyran (THP) ring at the 2-position (Figure 1). The THP moiety introduces steric bulk and enhances lipophilicity, while the pyrazole ring provides a rigid, aromatic framework. The lithium counterion improves solubility in polar aprotic solvents, such as acetonitrile, and enhances ionization efficiency in mass spectrometry (MS) applications . This compound is commercially available as a specialty reagent (e.g., from Aladdin), suggesting its utility in organic synthesis or analytical chemistry .
Properties
CAS No. |
2913279-81-7 |
|---|---|
Molecular Formula |
C9H11LiN2O3 |
Molecular Weight |
202.2 g/mol |
IUPAC Name |
lithium;2-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3.Li/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8;/h4-5,8H,1-3,6H2,(H,12,13);/q;+1/p-1 |
InChI Key |
UFUWDVAIFONJLX-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CCOC(C1)N2C(=CC=N2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 1-(oxan-2-yl)-1H-pyrazole-5-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), under controlled temperature and pH conditions to ensure the formation of the desired product.
Starting Materials: 1-(oxan-2-yl)-1H-pyrazole-5-carboxylic acid, lithium hydroxide or lithium carbonate.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: Controlled temperature (typically around room temperature) and pH.
Industrial Production Methods
In an industrial setting, the production of lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the oxan-2-yl moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carboxylate group, such as alcohols.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders due to the presence of lithium ions.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ions can modulate neurotransmitter release and signal transduction pathways, which is particularly relevant in the context of neurological disorders. The pyrazole ring may interact with various enzymes and receptors, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of lithium salts of heterocyclic carboxylic acids. Key structural analogs include:
Structural Analogues from Commercial Catalogs (Aladdin)
- Lithium salt 3-(oxetan-2-yl)propanoic acid: Features an oxetane ring (4-membered cyclic ether) instead of THP, reducing steric hindrance and altering solubility.
- Lithium salt 2-(3-methoxyoxetan-3-yl)acetic acid : Contains a methoxy-oxetane group, increasing polarity compared to the THP-substituted derivative.
- Lithium salt 2-(oxetan-3-yloxy)acetic acid : Substituted with an oxetane-ether linkage, offering distinct hydrogen-bonding capabilities .
Table 1: Structural and Functional Comparison
| Compound | Core Heterocycle | Substituent | Key Functional Attributes |
|---|---|---|---|
| 2-THP-pyrazole-3-carboxylic acid (Li) | Pyrazole | Tetrahydropyran (6-membered) | High lipophilicity, rigid backbone |
| 3-(Oxetan-2-yl)propanoic acid (Li) | Propanoic acid | Oxetane (4-membered) | Lower steric bulk, moderate polarity |
| 2-(3-Methoxyoxetan-3-yl)acetic acid (Li) | Acetic acid | Methoxy-oxetane | Enhanced polarity, ether linkage |
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